Cas no 1805394-26-6 (2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine)

2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine structure
1805394-26-6 structure
商品名:2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine
CAS番号:1805394-26-6
MF:C7H5BrF3NO
メガワット:256.019911527634
CID:4859656

2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine
    • インチ: 1S/C7H5BrF3NO/c1-13-5-3(7(10)11)2-4(9)12-6(5)8/h2,7H,1H3
    • InChIKey: IFPASDAUZFRAGN-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=C(C=C(N=1)F)C(F)F)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • トポロジー分子極性表面積: 22.1
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029061820-1g
2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine
1805394-26-6 97%
1g
$1,549.60 2022-04-01

2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine 関連文献

2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridineに関する追加情報

Introduction to 2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine (CAS No. 1805394-26-6)

2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine, identified by the CAS number 1805394-26-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This pyridine derivative is characterized by its bromo, difluoromethyl, fluoro, and methoxy substituents, which collectively contribute to its unique chemical properties and potential biological activities. The compound’s structural features make it a valuable intermediate in the synthesis of various pharmacologically relevant molecules, particularly in the development of novel therapeutic agents.

The significance of 2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine lies in its versatility as a building block for more complex chemical entities. The presence of multiple halogen atoms, such as bromine and fluorine, enhances its reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. These properties are particularly useful in the construction of heterocyclic compounds, which are prevalent in many modern drugs.

In recent years, there has been a growing interest in pyridine derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, pyridines serve as key scaffolds in the design of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The specific substitution pattern of 2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine makes it a promising candidate for developing inhibitors targeting specific enzymatic pathways. The difluoromethyl group, in particular, is known to improve metabolic stability and binding affinity, while the fluoro substituent can modulate lipophilicity and bioavailability.

Recent studies have highlighted the role of halogenated pyridines in medicinal chemistry. A notable example is the development of 2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine as a precursor for antiviral agents. Researchers have leveraged its structural motifs to create compounds with enhanced antiviral properties by incorporating additional functional groups that interact with viral targets. The bromine atom allows for easy modification via palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkyl groups that can fine-tune biological activity.

The compound’s potential extends beyond antiviral applications. Its structural framework is also suitable for designing molecules with anti-inflammatory and anticancer effects. For example, derivatives of 2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine have been investigated for their ability to inhibit Janus kinases (JAKs), which are involved in signaling pathways that regulate immune responses and cell growth. The methoxy group contributes to solubility and metabolic stability, making it an attractive feature for drug-like properties.

The synthesis of 2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine typically involves multi-step organic reactions starting from commercially available pyridine precursors. Key steps often include halogenation reactions to introduce bromine and fluorine atoms, followed by methylation and difluoromethylation at specific positions. The use of advanced synthetic techniques such as transition-metal catalysis ensures high yields and purity, which are critical for pharmaceutical applications.

From a computational chemistry perspective, the electronic properties of 2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine have been extensively studied to understand its reactivity and binding interactions. Molecular modeling studies indicate that the compound can form stable complexes with biological targets due to its optimized charge distribution and hydrophobic/hydrophilic balance. These insights guide the rational design of analogs with improved pharmacokinetic profiles.

The industrial relevance of 2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine is underscored by its increasing demand in pharmaceutical research and development pipelines. Companies specializing in fine chemicals have recognized its utility as a key intermediate and have scaled up production to meet growing market needs. The compound’s role in synthesizing lead compounds for drug discovery underscores its importance in modern medicinal chemistry.

Future directions in the study of 2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine may focus on exploring new synthetic routes that enhance efficiency and sustainability. Green chemistry principles are being increasingly adopted to minimize waste and energy consumption during production processes. Additionally, efforts are underway to develop novel derivatives with tailored properties for specific therapeutic applications.

In conclusion,2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine (CAS No. 1805394-26-6) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential biological activities. Its role as a key intermediate in drug development highlights its importance in addressing unmet medical needs across various therapeutic areas. As research continues to uncover new applications for this compound,2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine is poised to remain a cornerstone of innovation in medicinal chemistry.

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